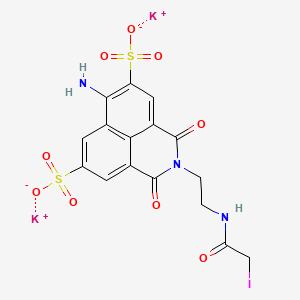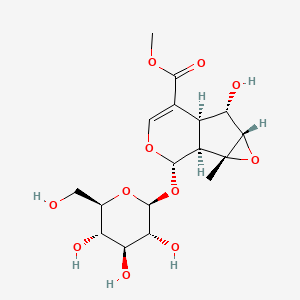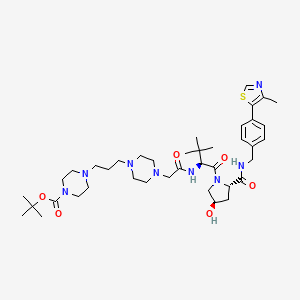
E3 Ligase Ligand-linker Conjugate 71
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 71 is a compound used in the field of targeted protein degradation. It is part of a class of molecules known as proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific proteins within cells. These compounds consist of a ligand that binds to the target protein, a linker, and a ligand that binds to an E3 ubiquitin ligase. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
準備方法
The synthesis of E3 Ligase Ligand-linker Conjugate 71 involves several steps. The process begins with the preparation of the individual ligands and the linker. The ligands are synthesized using standard organic chemistry techniques, such as amide bond formation, esterification, and nucleophilic substitution. The linker is typically a polyethylene glycol (PEG) chain or a similar flexible moiety that allows for the proper orientation of the ligands.
The ligands and linker are then connected through a series of coupling reactions. Common reagents used in these reactions include carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), and coupling agents like 1-hydroxybenzotriazole (HOBt). The final product is purified using techniques such as column chromatography and recrystallization .
化学反応の分析
E3 Ligase Ligand-linker Conjugate 71 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker moiety, which may contain hydroxyl groups.
Reduction: Reduction reactions can occur at various functional groups within the ligands, such as nitro groups or carbonyl groups.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the ligands and the final conjugate.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically the modified ligands or the final conjugate with altered functional groups .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 71 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool for studying protein degradation pathways and for the development of new synthetic methods for PROTACs.
Biology: The compound is used to investigate the role of specific proteins in cellular processes and to identify potential therapeutic targets.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer, neurodegenerative disorders, and viral infections.
Industry: The compound is used in the development of new drugs and in the production of biologics
作用機序
The mechanism of action of E3 Ligase Ligand-linker Conjugate 71 involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The degradation of the target protein leads to a reduction in its cellular levels, thereby modulating its biological activity .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 71 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex. Similar compounds include other PROTACs that utilize different E3 ligases, such as cereblon, von Hippel-Lindau, and MDM2. These compounds share a similar mechanism of action but differ in their ligand structures and linker compositions. The choice of E3 ligase and the design of the linker can significantly impact the efficacy and selectivity of the PROTAC .
特性
分子式 |
C40H62N8O6S |
|---|---|
分子量 |
783.0 g/mol |
IUPAC名 |
tert-butyl 4-[3-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperazin-1-yl]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C40H62N8O6S/c1-28-34(55-27-42-28)30-11-9-29(10-12-30)24-41-36(51)32-23-31(49)25-48(32)37(52)35(39(2,3)4)43-33(50)26-46-17-15-44(16-18-46)13-8-14-45-19-21-47(22-20-45)38(53)54-40(5,6)7/h9-12,27,31-32,35,49H,8,13-26H2,1-7H3,(H,41,51)(H,43,50)/t31-,32+,35-/m1/s1 |
InChIキー |
NJFHPEINURCFQA-MEEYNGGZSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
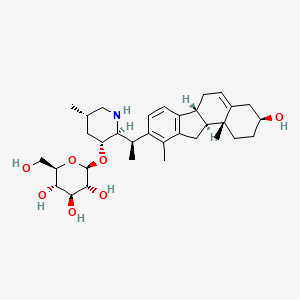
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
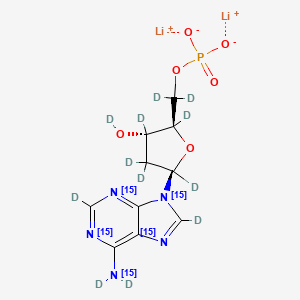
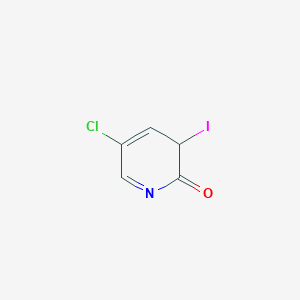
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
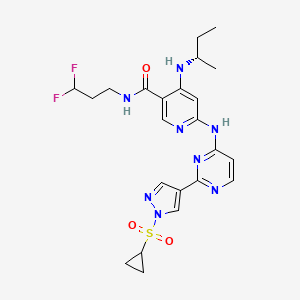

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
